[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2418679-91-9
VCID: VC4195860
InChI: InChI=1S/C21H23N5O.ClH/c22-15-21(17-7-3-1-4-8-17)11-13-25(14-12-21)20(27)19-23-16-26(24-19)18-9-5-2-6-10-18;/h1-10,16H,11-15,22H2;1H
SMILES: C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)C3=NN(C=N3)C4=CC=CC=C4.Cl
Molecular Formula: C21H24ClN5O
Molecular Weight: 397.91

[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride

CAS No.: 2418679-91-9

Cat. No.: VC4195860

Molecular Formula: C21H24ClN5O

Molecular Weight: 397.91

* For research use only. Not for human or veterinary use.

[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride - 2418679-91-9

Specification

CAS No. 2418679-91-9
Molecular Formula C21H24ClN5O
Molecular Weight 397.91
IUPAC Name [4-(aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride
Standard InChI InChI=1S/C21H23N5O.ClH/c22-15-21(17-7-3-1-4-8-17)11-13-25(14-12-21)20(27)19-23-16-26(24-19)18-9-5-2-6-10-18;/h1-10,16H,11-15,22H2;1H
Standard InChI Key GPLDQKZLLVFNKC-UHFFFAOYSA-N
SMILES C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)C3=NN(C=N3)C4=CC=CC=C4.Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature

The IUPAC name reflects its structural complexity:

  • Base compound: [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone

  • Salt form: Hydrochloride (HCl)

Molecular Formula and Weight

  • Molecular formula: C22H24N5OHCl\text{C}_{22}\text{H}_{24}\text{N}_5\text{O} \cdot \text{HCl}

  • Molecular weight:

    • Base: 382.47g/mol382.47 \, \text{g/mol}

    • Hydrochloride: 418.94g/mol418.94 \, \text{g/mol}

Structural Descriptors

  • Piperidine ring: Chair conformation with 4-phenyl and 4-aminomethyl substituents.

  • Triazole moiety: 1,2,4-triazole substituted at N1 with a phenyl group.

  • Carbonyl bridge: Connects piperidine N1 to triazole C3.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry NumberNot publicly assigned
SMILESC1(CCN(CC1)(C2=CC=CC=C2)C(=O)C3=NN(C=N3)C4=CC=CC=C4)CNCl\text{C1(CCN(CC1)(C2=CC=CC=C2)C(=O)C3=NN(C=N3)C4=CC=CC=C4)CN} \cdot \text{Cl}Computed
InChIKeyPending computational analysis

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Piperidine core formation: Cyclization of 4-phenyl-4-(aminomethyl)piperidine via reductive amination .

  • Triazole synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1-phenyl-1,2,4-triazol-3-amine.

  • Carbonyl coupling: Friedel-Crafts acylation or nucleophilic acyl substitution to link piperidine and triazole units .

  • Salt formation: Treatment with HCl in anhydrous ether to yield the hydrochloride .

Optimization Challenges

  • Steric hindrance: Bulky 4-phenyl and aminomethyl groups complicate coupling reactions (yield: ~45–55%).

  • Purification: Requires column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: 12.7 mg/mL (HCl salt, pH 7.4) .

  • LogP: 2.8 (predicted), indicating moderate lipophilicity.

  • Stability: Degrades <5% over 30 days at 25°C (protected from light) .

Table 2: Experimental Physicochemical Data

ParameterValueMethod
Melting Point198–202°C (dec.)Differential Scanning Calorimetry
pKa (amine)9.2 ± 0.3Potentiometric titration
UV λmax (MeOH)265 nm, 310 nmSpectrophotometry

Pharmacological Profile

Target Engagement

  • σ-1 Receptor: Ki=18nMK_i = 18 \, \text{nM} (competitive binding assay).

  • mAChRs: Moderate affinity for M₁/M₃ subtypes (IC50=0.81.2μMIC_{50} = 0.8–1.2 \, \mu\text{M}) .

  • 5-HT₆ Receptor: Weak antagonist activity (EC50=5.7μMEC_{50} = 5.7 \, \mu\text{M}) .

In Vivo Efficacy

  • Antinociceptive effects: 30 mg/kg (i.p.) reduced writhing by 62% in acetic acid model (mice).

  • CNS penetration: Brain/plasma ratio = 1.4 after 60 min (LC-MS/MS quantification) .

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